Fmoc-Phe(4-F)-OH (CAS: 169243-86-1) is a para-fluorinated unnatural amino acid derivative widely procured for solid-phase peptide synthesis (SPPS). As a direct structural analog of L-phenylalanine, the introduction of a highly electronegative fluorine atom at the 4-position of the phenyl ring significantly alters the electronic distribution and lipophilicity of the residue without introducing substantial steric bulk[1]. In industrial and pharmaceutical pipelines, this building block is primarily selected to enhance the metabolic stability and proteolytic resistance of peptide therapeutics, as well as to serve as a highly sensitive, non-perturbing 19F NMR reporter for probing protein-ligand interactions and conformational dynamics, such as peptidylprolyl cis/trans isomerization[2].
Substituting Fmoc-Phe(4-F)-OH with the standard Fmoc-Phe-OH baseline results in a critical loss of proteolytic resistance and membrane permeability, which are essential for the in vivo efficacy of advanced peptide therapeutics [1]. Furthermore, for structural biology applications, unfluorinated phenylalanine provides no 19F NMR signal, whereas positional isomers like Fmoc-Phe(2-F)-OH or Fmoc-Phe(3-F)-OH exhibit drastically different NMR profiles. For instance, 2-fluorophenylalanine often yields complex, split resonances due to sterically hindered, slow phenyl ring flips, complicating spectral interpretation [2]. In contrast, the para-fluorine in Fmoc-Phe(4-F)-OH undergoes fast rotation, yielding sharp, easily quantifiable 19F NMR signals that accurately report on local chemical environments without disrupting the native peptide fold [2].
The incorporation of 4-fluoro-L-phenylalanine into peptide sequences can dramatically enhance biological activity and stability compared to the unfluorinated baseline. In the development of bicyclic peptide inhibitors targeting coagulation factor XII, substituting a standard phenylalanine residue with 4-fluoro-L-phenylalanine increased the inhibitory activity by nearly 10-fold [1]. This quantitative leap in potency, coupled with the known metabolic stabilizing effects of para-fluorination, demonstrates why Fmoc-Phe(4-F)-OH is prioritized in structure-activity relationship (SAR) optimization for peptide drug candidates [1].
| Evidence Dimension | Inhibitory Activity (Factor XII Bicyclic Peptide Inhibitor) |
| Target Compound Data | ~10-fold increase in inhibitory activity |
| Comparator Or Baseline | Unfluorinated Phenylalanine (Phe) |
| Quantified Difference | 10-fold enhancement in potency |
| Conditions | In vitro coagulation factor XII inhibition assay |
Procuring the 4-fluoro derivative directly translates to higher potency and extended half-life in peptide-based therapeutics, reducing required dosages.
For structural probing, 4-fluorophenylalanine serves as an optimal 19F NMR reporter compared to its positional isomers. In comparative NMR studies of fluorinated lysozymes, the 19F NMR spectrum of 4-F-Phe yielded three sharp resonances spanning a 4.8 ppm chemical shift range, driven by fast phenyl ring flips[1]. In contrast, the 2-F-Phe isomer produced six complex resonances spanning 7.4 ppm due to sterically hindered, slow ring flips, which complicates data interpretation [1]. Additionally, in dual-labeling studies, 4-F-Phe provides a distinct resonance window (e.g., around -117.3 ppm) that is separated by ~20 ppm from 3-fluorotyrosine, enabling multiplexed NMR analysis without signal overlap [2].
| Evidence Dimension | 19F NMR Spectral Complexity and Resolution |
| Target Compound Data | Sharp resonances spanning 4.8 ppm (fast ring flip) |
| Comparator Or Baseline | 2-Fluorophenylalanine (6 complex resonances spanning 7.4 ppm due to slow ring flip) |
| Quantified Difference | Elimination of steric-hindrance-induced signal splitting |
| Conditions | Solution-state 19F NMR at 470 MHz |
Buyers requiring 19F NMR tags for protein conformational studies must select the para-fluoro isomer to ensure highly resolved, easily interpretable spectra.
Fmoc-Phe(4-F)-OH maintains excellent processability in both standard and accelerated solid-phase peptide synthesis (SPPS) workflows, requiring no specialized coupling reagents compared to standard Fmoc-amino acids. In automated microwave-enhanced SPPS of complex cyclic peptides, Fmoc-Phe(4-F)-OH was successfully coupled using a 5-fold excess with DIC and Oxyma Pure at 90 °C for 1 minute, achieving complete incorporation without elevated racemization [1]. Similarly, manual batch syntheses utilize standard HATU/DIPEA activation protocols (e.g., 10 equivalents, 20 min at room temperature), confirming that this fluorinated building block can be directly substituted into existing manufacturing pipelines without re-optimizing coupling cycles [2].
| Evidence Dimension | SPPS Coupling Conditions and Compatibility |
| Target Compound Data | Complete coupling at 90 °C for 1 min (Microwave) or 20 min at RT (Manual) |
| Comparator Or Baseline | Standard Fmoc-Phe-OH (Baseline SPPS protocols) |
| Quantified Difference | Zero required protocol deviation |
| Conditions | Microwave-enhanced SPPS (DIC/Oxyma) and manual SPPS (HATU/DIPEA) |
CDMOs and peptide chemists can procure this compound knowing it will drop seamlessly into established automated synthesis protocols without process disruption.
Fmoc-Phe(4-F)-OH is specifically utilized as a distal reporter to measure peptidylprolyl bond cis/trans conformational status. In pentapeptide models (e.g., Ac-X-Pro-Z-Ala-Ala-4FPhe), the 4-fluorophenylalanine residue provides a quantifiable chemical shift dispersion between the cis-Pro and trans-Pro states [1]. Because the 19F reporter is placed distally, it does not artificially influence the prolyl bond conformation, a significant advantage over using directly fluorinated proline derivatives (like fluoroproline), which are known to bias the cis/trans populations [1].
| Evidence Dimension | Conformational Bias in Proline Isomerism Assays |
| Target Compound Data | Distal 4-F-Phe reports cis/trans ratio without altering native populations |
| Comparator Or Baseline | Fluoroproline (Biases proline conformational populations) |
| Quantified Difference | Elimination of reporter-induced conformational bias |
| Conditions | 19F NMR of pentapeptide models at pH 7.4 |
For researchers developing conformational assays, Fmoc-Phe(4-F)-OH provides an unbiased reporting mechanism, ensuring that measured structural data reflects true native states.
Directly following from its ability to increase target inhibitory activity by up to 10-fold and enhance metabolic stability, Fmoc-Phe(4-F)-OH is a critical building block for synthesizing next-generation peptide drugs, including bicyclic and macrocyclic inhibitors [1]. It is the optimal choice when optimizing the pharmacokinetic profile and in vivo half-life of a lead peptide without altering its native steric footprint.
Due to its fast phenyl ring flip dynamics and resulting sharp, highly resolved 19F NMR resonances, 4-fluorophenylalanine is heavily utilized in Protein-Observed Fluorine NMR (PrOF NMR) [2]. It is ideal for dual-labeling strategies (e.g., alongside 3-fluorotyrosine) to map distinct small-molecule binding sites on complex protein domains like the CBP/p300 KIX domain [2].
Fmoc-Phe(4-F)-OH is uniquely suited for synthesizing 'conformational balance' peptides where it acts as a distal 19F NMR reporter [3]. This application is essential for researchers studying the intrinsically disordered regions of proteins, as it allows for the precise quantification of cis/trans-Pro populations without the conformational bias introduced by directly fluorinated prolines [3].
Because Fmoc-Phe(4-F)-OH is fully compatible with standard HATU/DIPEA and microwave-accelerated DIC/Oxyma coupling protocols, it is a preferred unnatural amino acid for CDMOs scaling up fluorinated peptide production[4]. It ensures high crude purity and yield without the need for specialized, time-consuming coupling optimizations[4].
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